(+)-Quassin

Catalog No.
S540814
CAS No.
76-78-8
M.F
C22H28O6
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Quassin

CAS Number

76-78-8

Product Name

(+)-Quassin

IUPAC Name

(1S,2S,6S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13+,15-,19+,21-,22+/m1/s1

InChI Key

IOSXSVZRTUWBHC-LBTVDEKVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Quassin; (+)-Quassin

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2(C1C[C@@H]3[C@@]4(C2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC

The exact mass of the compound Quassin is 388.1886 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Quassins - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Denaturant. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Quassin (CAS 76-78-8) is a highly potent, naturally occurring secotriterpene lactone (quassinoid) primarily extracted from the wood of Quassia amara and Picrasma excelsa. In industrial and research procurement, it is highly valued as an ultra-potent natural bittering agent, a standardized botanical antifeedant, and a reference standard for quassinoid bioactivity. Unlike synthetic denaturants, (+)-quassin maintains natural status for specialized flavor, cosmetic, and traditional pharmacognosy applications, offering a baseline bitterness threshold of 0.08 ppm. Its fully oxidized C-16 lactone structure provides a stable, crystalline scaffold that is critical for reproducible formulation and precise structure-activity relationship (SAR) profiling in agrochemical and pharmacological research [1].

Substituting pure (+)-quassin with crude quassia extracts, closely related isomers like neoquassin, or synthetic bitterants such as denatonium benzoate introduces severe process and performance liabilities. Crude extracts are unstandardized mixtures of quassin, neoquassin, and isoquassin, leading to unpredictable batch-to-batch variability in both sensory profiles and bioassays. Furthermore, substituting (+)-quassin with neoquassin compromises chemical stability; neoquassin contains a reactive C-16 hemiacetal that is susceptible to spontaneous oxidation and mutarotation, whereas (+)-quassin features a stable, fully oxidized lactone ring. Finally, while synthetic agents like denatonium benzoate are highly bitter, they are strictly prohibited in natural food, beverage, and specific cosmetic formulations, making pure (+)-quassin the non-interchangeable choice for natural-grade, high-stability applications [1].

Natural Bittering Potency and Formulation Efficiency

(+)-Quassin is one of the most potent natural bittering agents available, exhibiting a sensory detection threshold of 0.08 ppm. When compared head-to-head with the standard natural bitterant quinine, (+)-quassin is approximately 50 times more potent. While synthetic denaturants like denatonium benzoate have lower thresholds (0.05 ppm), they cannot be used in natural-label products. The extreme potency of (+)-quassin allows formulators to achieve target bitterness in natural cosmetics, denatured alcohols, and specialized beverages at ultra-low mass fractions, minimizing the impact on the formulation's physical properties [1].

Evidence DimensionBitterness detection threshold
Target Compound Data(+)-Quassin: 0.08 ppm
Comparator Or BaselineQuinine: ~4.0 ppm
Quantified Difference(+)-Quassin is 50 times more potent than quinine.
ConditionsHuman sensory threshold testing in aqueous solution.

Enables ultra-low-concentration dosing for natural-label products where synthetic denaturants are regulatory prohibited.

Chemical Stability and Structural Integrity vs. Analogs

In procurement for long-term analytical standards or stable formulations, the structural distinction between (+)-quassin and its co-extracted analog neoquassin is critical. (+)-Quassin possesses a fully oxidized delta-lactone at the C-16 position. In contrast, neoquassin features a C-16 hemiacetal, which makes it chemically labile and prone to spontaneous oxidation into quassin or mutarotation in solution. Procuring pure (+)-quassin rather than isomeric mixtures ensures that the active ingredient remains structurally static over the product's shelf life, preventing drift in biological or sensory assays [1].

Evidence DimensionStructural stability in solution
Target Compound Data(+)-Quassin: Stable C-16 delta-lactone
Comparator Or BaselineNeoquassin: Reactive C-16 hemiacetal
Quantified DifferenceNeoquassin undergoes spontaneous oxidation to quassin; (+)-quassin remains structurally static.
ConditionsAmbient storage and solution-phase formulation.

Guarantees shelf-life stability and analytical reproducibility by eliminating the risk of spontaneous degradation or isomeric shifting.

Agrochemical Efficacy in Antifeedant Applications

(+)-Quassin demonstrates superior performance as an agricultural antifeedant compared to its hemiacetal analogs. In comparative bioassays against 3rd instar larvae of the diamondback moth (Plutella xylostella), the presence of the fully oxidized delta-lactone in (+)-quassin resulted in significantly higher antifeedant and insecticidal activity than neoquassin. The hemiacetal moiety in neoquassin was explicitly shown to decrease antifeedant efficacy. This quantitative superiority establishes (+)-quassin as the optimal quassinoid reference standard for biopesticide development and structure-activity relationship (SAR) studies[1].

Evidence DimensionAntifeedant and insecticidal activity
Target Compound Data(+)-Quassin: High activity (driven by delta-lactone)
Comparator Or BaselineNeoquassin: Reduced activity
Quantified DifferenceThe hemiacetal substitution in neoquassin significantly reduces antifeedant efficacy compared to the lactone in (+)-quassin.
ConditionsDietary cabbage leaf disc assay against 3rd instar Plutella xylostella larvae.

Dictates the selection of (+)-quassin as the primary active reference standard for natural biopesticide formulations and agrochemical R&D.

Cytochrome P450 (CYP1A1/2) Enzymatic Inhibition

(+)-Quassin acts as a potent, specific inhibitor of the Cytochrome P450 enzymes CYP1A1 and CYP1A2, which are responsible for the bioactivation of certain mutagens. In quantitative in vitro assays, (+)-quassin inhibited CYP1A1 with an IC50 of 3.57 µg/mL and CYP1A2 with an IC50 of 22.3 µg/mL. When compared to neoquassin (IC50 of 4.65 µg/mL for CYP1A1 and 33.3 µg/mL for CYP1A2), (+)-quassin demonstrated stronger inhibitory potency. This distinct enzymatic profile makes pure (+)-quassin a superior, highly reproducible molecular probe for xenobiotic metabolism studies compared to crude quassia extracts [1].

Evidence DimensionCYP1A1 and CYP1A2 inhibition (IC50)
Target Compound Data(+)-Quassin: 3.57 µg/mL (CYP1A1) and 22.3 µg/mL (CYP1A2)
Comparator Or BaselineNeoquassin: 4.65 µg/mL (CYP1A1) and 33.3 µg/mL (CYP1A2)
Quantified Difference(+)-Quassin exhibits roughly 23-33% stronger inhibition across CYP1A1 and CYP1A2 compared to neoquassin.
ConditionsIn vitro methoxyresorufin O-demethylation (MROD) and ethoxyresorufin O-deethylation (EROD) assays.

Provides a highly precise, potent baseline for pharmacological assays investigating xenobiotic metabolism and mutagen bioactivation.

Natural-Label Bittering Agent Formulation

Due to its 0.08 ppm sensory threshold and natural botanical origin, (+)-quassin is the ideal choice for denaturing alcohol in natural cosmetics or flavoring specialized beverages where synthetic agents like denatonium benzoate are strictly prohibited [1].

Biopesticide Standardization and R&D

Because of its superior antifeedant activity against pests like Plutella xylostella compared to neoquassin, (+)-quassin serves as the optimal positive control and active ingredient for developing standardized botanical insecticides[2].

Pharmacological Xenobiotic Metabolism Assays

With its precise, quantified inhibition of CYP1A1 and CYP1A2, pure (+)-quassin is the preferred molecular probe for in vitro studies evaluating the bioactivation of heterocyclic amines, avoiding the reproducibility issues of crude extracts [3].

Analytical Reference Standards for Quassinoids

The stable, fully oxidized delta-lactone structure of (+)-quassin makes it the most reliable chromatographic standard for quality control of Quassia amara extracts, as it does not undergo the spontaneous oxidation or mutarotation seen in hemiacetal analogs like neoquassin [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

388.18858861 Da

Monoisotopic Mass

388.18858861 Da

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

221 - 222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QP1YAK6QGK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 10 of 11 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

76-78-8

Wikipedia

Quassin

Use Classification

Cosmetics -> Denaturant

General Manufacturing Information

Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy-: INACTIVE

Dates

Last modified: 08-15-2023
1: Evans DA, Raj RK. Larvicidal efficacy of Quassin against Culex quinquefasciatus. Indian J Med Res. 1991 Sep;93:324-7. PubMed PMID: 1778621.
2: Evans DA, Kaleysa RR. Effect of quassin on the metabolism of catecholamines in different life cycle stages of Culex quinquefasciatus. Indian J Biochem Biophys. 1992 Aug;29(4):360-3. PubMed PMID: 1427964.
3: Njar VC, Alao TO, Okogun JI, Raji Y, Bolarinwa AF, Nduka EU. Antifertility activity of Quassia amara: quassin inhibits the steroidogenesis in rat Leydig cells in vitro. Planta Med. 1995 Apr;61(2):180-2. PubMed PMID: 7753928.
4: Shing TK, Jiang Q. Total synthesis of (+)-quassin. J Org Chem. 2000 Oct 20;65(21):7059-69. PubMed PMID: 11031029.
5: Lang'at-Thoruwa C, Kirby GC, Phillipson JD, Warhurst DC, Watt RA, Wright CW. Enhancement of the antiplasmodial activity of quassin by transformation into a gamma-lactone. J Nat Prod. 2003 Nov;66(11):1486-9. PubMed PMID: 14640524.
6: Cosmetic Ingredient Review Expert Panel. Final report of the safety assessment of Alcohol Denat., including SD Alcohol 3-A, SD Alcohol 30, SD Alcohol 39, SD Alcohol 39-B, SD Alcohol 39-C, SD Alcohol 40, SD Alcohol 40-B, and SD Alcohol 40-C, and the denaturants, Quassin, Brucine Sulfate/Brucine, and Denatonium Benzoate. Int J Toxicol. 2008;27 Suppl 1:1-43. doi: 10.1080/10915810802032388. Review. PubMed PMID: 18569160.
7: Bhattacharjee S, Gupta G, Bhattacharya P, Mukherjee A, Mujumdar SB, Pal A, Majumdar S. Quassin alters the immunological patterns of murine macrophages through generation of nitric oxide to exert antileishmanial activity. J Antimicrob Chemother. 2009 Feb;63(2):317-24. doi: 10.1093/jac/dkn479. Epub 2008 Nov 25. PubMed PMID: 19036753.
8: Mishra K, Chakraborty D, Pal A, Dey N. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin. Exp Parasitol. 2010 Apr;124(4):421-7. doi: 10.1016/j.exppara.2009.12.007. Epub 2009 Dec 29. PubMed PMID: 20036657.
9: Raji Y, Akinola A, Oyeyipo IP, Femi-Akinlosotu O. Reproductive activities of female albino rats treated with quassin, a bioactive triterpenoid from stem bark extract of Quassia amara. Niger J Physiol Sci. 2010 Nov 24;25(2):95-102. PubMed PMID: 22314945.
10: Raji Y. Effects of bioactive principles from stem bark extract of Quassia amara, Quassin and 2-methoxycanthine-6-one, on haematological parameters in albino rats. Niger J Physiol Sci. 2010 Nov 28;25(2):103-6. PubMed PMID: 22314946.
11: Sarais G, Cossu M, Vargiu S, Cabras P, Caboni P. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables. J Agric Food Chem. 2010 Mar 10;58(5):2807-11. doi: 10.1021/jf903953z. PubMed PMID: 20196620.
12: Nishizaki Y, Tada A, Ishizuki K, Ito Y, Onoda A, Sugimoto N, Akiyama H. [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio]. Shokuhin Eiseigaku Zasshi. 2015;56(5):185-93. doi: 10.3358/shokueishi.56.185. Japanese. PubMed PMID: 26537647.

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